molecular formula C30H48N8O9 B8192818 Angiotensin I/II (1-5)

Angiotensin I/II (1-5)

Cat. No. B8192818
M. Wt: 664.8 g/mol
InChI Key: UVPBVMCAVNABKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I/II (1-5) is a useful research compound. Its molecular formula is C30H48N8O9 and its molecular weight is 664.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Angiotensin I/II (1-5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I/II (1-5) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neovascularization and Cell Growth : Angiotensin II (ANG II) is known to induce neovascularization in experimental systems, favoring cell growth and differentiation through its receptors types 1 and 2 (Escobar, Rodríguez-Reyna, Arrieta, & Sotelo, 2004).

  • Hypertension and Cardiovascular Diseases : ANG II plays a crucial role in the development of atherosclerosis, myocardial infarction, vascular and myocardial remodeling, and congestive heart failure. This implicates its significance in the pathophysiology of cardiovascular diseases (Nickenig & Harrison, 2002).

  • Pharmacological Manipulation : The pharmacological manipulation of the renin-angiotensin system (RAS), which includes ANG II, can improve clinical outcomes in patients with cardiovascular disease (Givertz, 2001).

  • Blood Pressure Regulation : Angiotensin II receptors, particularly AT(1) and AT(2), play a major role in regulating blood pressure and cardiovascular homeostasis (Dinh, Frauman, Johnston, & Fabiani, 2001).

  • Therapeutic Implications : Angiotensin receptor antagonists (AIIAs/ARBs) have beneficial effects in patients with hypertension, heart failure, diabetic nephropathy, and post-myocardial infarction, highlighting the therapeutic importance of targeting ANG II pathways (Ferrario, 2006).

  • Vascular and Myocardial Remodeling : ANG II is involved in vascular remodeling in hypertension and contributes to cardiovascular effects of ACE-inhibitors and AT1-receptor-blockers, both in experimental conditions and in humans (Marchesi, Paradis, & Schiffrin, 2008; Schindler, Bramlage, Kirch, & Ferrario, 2007).

  • Cardiac Function : ANG II synthesized in the myocardium may be crucial in regulating cardiac function and is mitogenic in neonatal rat cardiac fibroblasts, indicating its role in cardiac hypertrophy (Dostal, Rothblum, Conrad, Cooper, & Baker, 1992; Schorb, Booz, Dostal, Conrad, Chang, & Baker, 1993).

properties

IUPAC Name

2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBVMCAVNABKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin I/II (1-5)
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Angiotensin I/II (1-5)
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Angiotensin I/II (1-5)
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Angiotensin I/II (1-5)
Reactant of Route 5
Angiotensin I/II (1-5)
Reactant of Route 6
Angiotensin I/II (1-5)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.